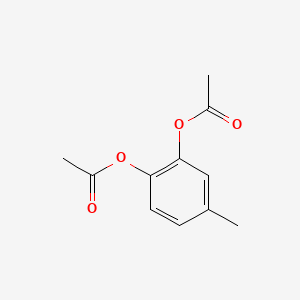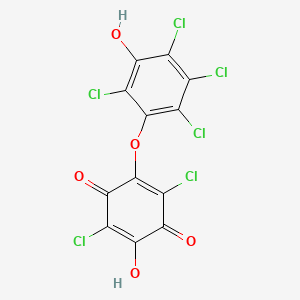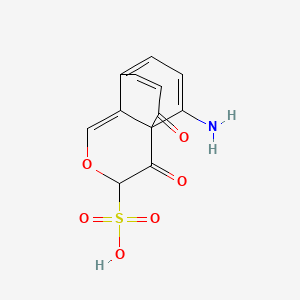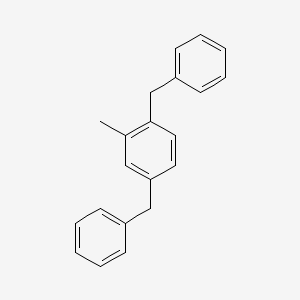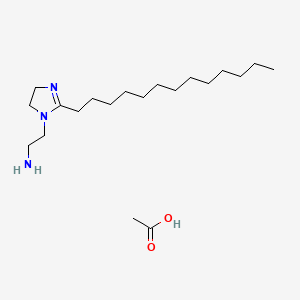
(2,3,4-Trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]copper is a complex organometallic compound with a molecular formula of C32H13Cl3CuN8O. It is known for its unique structural properties and potential applications in various scientific fields. This compound is part of the phthalocyanine family, which is characterized by a large, aromatic macrocyclic structure that can coordinate with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]copper typically involves the reaction of phthalic anhydride with urea and a copper salt in the presence of a suitable solvent. The reaction is carried out under high-temperature conditions, often exceeding 200°C, to facilitate the formation of the phthalocyanine ring. The chlorination of the phthalocyanine compound is achieved by treating it with chlorine gas under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
[2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-phthalocyanine derivatives, while substitution reactions can produce a variety of functionalized phthalocyanine compounds.
科学研究应用
Chemistry
In chemistry, [2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]copper is used as a catalyst in various organic reactions due to its ability to coordinate with different substrates and facilitate electron transfer processes.
Biology
In biological research, this compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light irradiation to kill cancer cells.
Medicine
In medicine, it is explored for its antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens.
Industry
In industrial applications, the compound is used in the production of dyes and pigments due to its intense color and stability. It is also employed in the development of organic semiconductors for electronic devices.
作用机制
The mechanism of action of [2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]copper involves its ability to interact with molecular targets through coordination chemistry. The copper ion in the center of the phthalocyanine ring can coordinate with various substrates, facilitating electron transfer and redox reactions. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death.
相似化合物的比较
Similar Compounds
- [2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]zinc
- [2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]nickel
- [2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]iron
Uniqueness
The uniqueness of [2,3,4-trichloro-29H,31H-phthalocyanin-1-olato(2-)-N29,N30,N31,N32]copper lies in its specific coordination environment and the presence of chlorine atoms, which can influence its electronic properties and reactivity. Compared to its zinc, nickel, and iron counterparts, the copper complex exhibits distinct redox behavior and catalytic activity, making it suitable for specific applications in catalysis and photodynamic therapy.
属性
CAS 编号 |
80042-44-0 |
|---|---|
分子式 |
C32H13Cl3CuN8O |
分子量 |
695.4 g/mol |
IUPAC 名称 |
copper;6,7,8-trichloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaen-5-ol |
InChI |
InChI=1S/C32H13Cl3N8O.Cu/c33-21-19-20(24(44)23(35)22(21)34)32-42-30-18-12-6-4-10-16(18)28(40-30)38-26-14-8-2-1-7-13(14)25(36-26)37-27-15-9-3-5-11-17(15)29(39-27)41-31(19)43-32;/h1-12H,(H-2,36,37,38,39,40,41,42,43,44);/q-2;+2 |
InChI 键 |
LIRUZHJVHXXGEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C(=C(C(=C6O)Cl)Cl)Cl)C9=CC=CC=C94.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


